N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide
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Overview
Description
N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an amino group, a chlorophenyl group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 2-amino-4-chloroaniline is then alkylated with 3-chloropropanoyl chloride to form the desired propanamide derivative.
Etherification: Finally, the propanamide derivative is etherified with 4-methylpentan-2-ol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide involves its interaction with specific molecular targets. The amino group and chlorophenyl moiety allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The propanamide group may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-4-chlorophenyl)-2-[(4-methylpentan-2-yl)oxy]acetamide
- N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-yl)oxy]butanamide
Uniqueness
N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H23ClN2O2 |
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Molecular Weight |
298.81 g/mol |
IUPAC Name |
N-(2-amino-4-chlorophenyl)-3-(4-methylpentan-2-yloxy)propanamide |
InChI |
InChI=1S/C15H23ClN2O2/c1-10(2)8-11(3)20-7-6-15(19)18-14-5-4-12(16)9-13(14)17/h4-5,9-11H,6-8,17H2,1-3H3,(H,18,19) |
InChI Key |
FORKMPPTBHJGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OCCC(=O)NC1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
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